molecular formula C22H22FN3O2 B2430713 3-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2380188-54-3

3-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2430713
CAS No.: 2380188-54-3
M. Wt: 379.435
InChI Key: PWLDDWQYTSEOTE-UHFFFAOYSA-N
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Description

3-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the acylation of piperidine with 4-fluorophenylacetyl chloride.

    Quinazolinone Formation: The quinazolinone core is formed by cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the quinazolinone core under specific reaction conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated analogs.

Scientific Research Applications

3-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-18-7-5-16(6-8-18)13-21(27)25-11-9-17(10-12-25)14-26-15-24-20-4-2-1-3-19(20)22(26)28/h1-8,15,17H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLDDWQYTSEOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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